molecular formula C18H21ClN2OS B12622285 1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one CAS No. 918481-07-9

1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B12622285
CAS No.: 918481-07-9
M. Wt: 348.9 g/mol
InChI Key: WQKFHJGUZHDTFW-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile in the presence of elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.

    Coupling Reaction: The chlorinated thiophene and the piperazine derivative are coupled together using a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as:

    Receptors: Binding to and modulating the activity of specific receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-4-(2-phenylethyl)piperazine: Another piperazine derivative with similar structural features.

    1-(4-Chlorophenyl)-4-(2-phenylethyl)piperazine: A compound with a similar piperazine core but different substitution patterns.

Uniqueness

1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the chlorothiophene ring, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

918481-07-9

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H21ClN2OS/c1-14(15-5-3-2-4-6-15)21-11-9-20(10-12-21)13-16(22)17-7-8-18(19)23-17/h2-8,14H,9-13H2,1H3

InChI Key

WQKFHJGUZHDTFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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